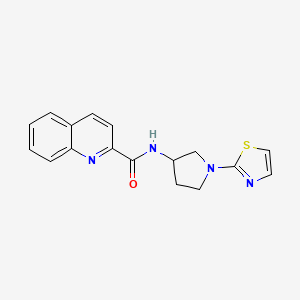

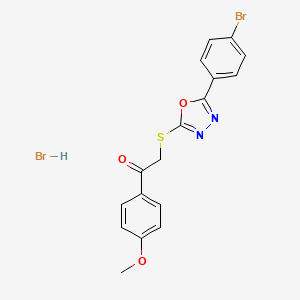

![molecular formula C19H14Cl2N2 B2505544 6-(3,4-ジクロロフェニル)-2-メチル-5,6-ジヒドロベンゾ[h]キナゾリン CAS No. 866018-50-0](/img/structure/B2505544.png)

6-(3,4-ジクロロフェニル)-2-メチル-5,6-ジヒドロベンゾ[h]キナゾリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline is a useful research compound. Its molecular formula is C19H14Cl2N2 and its molecular weight is 341.24. The purity is usually 95%.

BenchChem offers high-quality 6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗腫瘍活性

キナゾリン誘導体は、抗腫瘍剤としての可能性から、大きな注目を集めています。 研究者らは、2-(3-(3,4-ジクロロフェニル)-3,4-ジヒドロ-4-オキソキナゾリン-2-イルチオ)-N-(4-メチルチアゾール-2-イル)アセトアミドのような化合物を合成しており、強力な抗ウイルス特性を示しています 。これらのアナログは、癌治療に期待されています。

その他の薬効

上記分野に加えて、キナゾリン化合物は、抗真菌、抗マラリア、抗けいれん活性と関連付けられています。本化合物の直接的な証拠は少ないですが、その構造的類似性から、これらの分野における可能性が示唆されています。

要約すると、6-(3,4-ジクロロフェニル)-2-メチル-5,6-ジヒドロベンゾ[h]キナゾリンは、様々な生物医学的用途に期待されています。研究者らは、その多面的性質を探求し続けており、新たな治療介入への道を開いています。 🌟

作用機序

Target of Action

Quinazoline derivatives, such as 6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline, have been found to interact with a variety of biological targets. They are known to inhibit chromatin-associated proteins in histones . They also show activity against vascular endothelial cell growth (VEGF) RTK, and epidermal growth factor .

Mode of Action

The compound interacts with its targets, leading to a variety of changes. For instance, it inhibits the growth of vascular endothelial cells, which can have implications in the treatment of diseases like cancer . It also exhibits antiviral activity .

Biochemical Pathways

Quinazoline derivatives affect a number of biochemical pathways. They are known to inhibit histone methyltransferase (G9a) and G9a-like protein (GLP), which are involved in the methylation of histones and the regulation of gene expression . They also act as dual inhibitors targeting histone deacetylases (HDACs) Zn 2± dependent and kinase receptors .

Pharmacokinetics

Quinazoline derivatives are generally known for their broad spectrum of pharmacological activities with minimum side effects .

Result of Action

The result of the compound’s action is dependent on its mode of action and the biochemical pathways it affects. For instance, its inhibition of vascular endothelial cell growth could potentially slow down the growth of tumors . Its antiviral activity could make it useful in the treatment of viral infections .

生化学分析

Biochemical Properties

6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, this compound can bind to DNA and RNA, affecting gene expression and protein synthesis . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex.

Cellular Effects

The effects of 6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline on cellular processes are profound. It has been observed to influence cell proliferation, apoptosis, and differentiation . In cancer cells, this compound can induce cell cycle arrest and promote apoptosis by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways . Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in ATP production and oxidative stress levels .

Molecular Mechanism

At the molecular level, 6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline exerts its effects through several mechanisms. It binds to specific sites on target proteins, leading to conformational changes that either inhibit or activate the protein’s function . For example, its interaction with kinases can result in the inhibition of phosphorylation events, which are critical for signal transduction . Additionally, this compound can intercalate into DNA, disrupting the normal function of transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

The stability and effects of 6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline over time have been studied extensively in laboratory settings. It is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term exposure to this compound in cell cultures has shown sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have demonstrated that its effects can persist for several days, depending on the dosage and administration route .

Dosage Effects in Animal Models

The effects of 6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and effectively modulates target pathways . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain concentration is required to achieve therapeutic benefits without significant side effects .

Metabolic Pathways

6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolites can further interact with various biomolecules, influencing metabolic flux and altering metabolite levels . This compound can also affect the activity of key metabolic enzymes, leading to changes in glucose and lipid metabolism .

Transport and Distribution

The transport and distribution of 6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline within cells and tissues are mediated by specific transporters and binding proteins . It can cross cell membranes through passive diffusion and is also actively transported by certain efflux pumps . Once inside the cell, it can accumulate in specific organelles, such as the nucleus and mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of 6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline is crucial for its activity. It is predominantly found in the nucleus, where it interacts with DNA and transcription factors . Additionally, it can localize to the mitochondria, affecting mitochondrial function and inducing apoptosis . Post-translational modifications, such as phosphorylation and acetylation, can influence its localization and activity within the cell .

特性

IUPAC Name |

6-(3,4-dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N2/c1-11-22-10-13-8-16(12-6-7-17(20)18(21)9-12)14-4-2-3-5-15(14)19(13)23-11/h2-7,9-10,16H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIYMKYMGVVYCBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2CC(C3=CC=CC=C3C2=N1)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2505463.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-difluorobenzenesulfonamide](/img/structure/B2505465.png)

![N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2505467.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2505478.png)

![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2505479.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole](/img/structure/B2505485.png)